molecular formula C17H12Br2N2O3S B13379423 (5Z)-2-(4-bromoanilino)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(4-bromoanilino)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B13379423
M. Wt: 484.2 g/mol
InChI Key: RAYFHLFWNLLWLQ-AUWJEWJLSA-N
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Description

5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with 4-bromoaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting Schiff base is then cyclized with thioglycolic acid to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the imine group can yield the corresponding amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research suggests that the compound may possess anti-inflammatory and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in cell wall synthesis. The compound’s anti-inflammatory effects could be due to its inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-hydroxybenzylidene)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one
  • 5-(5-bromo-2-hydroxybenzylidene)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one
  • 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one lies in its specific substituents, which confer distinct chemical and biological properties. The presence of both bromine and methoxy groups enhances its reactivity and potential for various applications compared to similar compounds.

Properties

Molecular Formula

C17H12Br2N2O3S

Molecular Weight

484.2 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-bromophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12Br2N2O3S/c1-24-13-8-11(19)6-9(15(13)22)7-14-16(23)21-17(25-14)20-12-4-2-10(18)3-5-12/h2-8,22H,1H3,(H,20,21,23)/b14-7-

InChI Key

RAYFHLFWNLLWLQ-AUWJEWJLSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2)Br

Canonical SMILES

COC1=CC(=CC(=C1O)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2)Br

Origin of Product

United States

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